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Compound of Interest

Compound Name: Acloproxalap

Cat. No.: B10830846

An In-depth Technical Guide to the Chemical Structure and Activity of Acloproxalap (ADX-629)

Introduction

Acloproxalap, also known as ADX-629, is an investigational, first-in-class, orally administered
small-molecule drug candidate under development by Aldeyra Therapeutics.[1][2] It is a
modulator of Reactive Aldehyde Species (RASP), which are pro-inflammatory molecules
implicated in the pathogenesis of various immune-mediated and metabolic diseases.[1][3]
Acloproxalap is a quinoline-based aldehyde scavenger designed to trap these toxic
aldehydes, thereby reducing inflammation and subsequent tissue damage.[4] This document
provides a detailed overview of its chemical properties, mechanism of action, and supporting
experimental data.

Chemical Structure and Properties

Acloproxalap is an analog of reproxalap. Its chemical identity has been established through
various analytical methods, and its key properties are summarized below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b10830846?utm_src=pdf-interest
https://www.benchchem.com/product/b10830846?utm_src=pdf-body
https://www.benchchem.com/product/b10830846?utm_src=pdf-body
https://www.pharmaceutical-technology.com/data-insights/acloproxalap-aldeyra-therapeutics-coronavirus-disease-2019-covid-19-associated-cytokine-release-syndrome-likelihood-of-approval/
https://www.businesswire.com/news/home/20221212005860/en/Aldeyra-Therapeutics-Investigational-RASP-Modulator-ADX-629-Improved-Signs-of-Intoxication-in-Alcohol-Challenge-Phase-2-Clinical-Trial
https://www.pharmaceutical-technology.com/data-insights/acloproxalap-aldeyra-therapeutics-coronavirus-disease-2019-covid-19-associated-cytokine-release-syndrome-likelihood-of-approval/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12097
https://www.benchchem.com/product/b10830846?utm_src=pdf-body
https://www.medchemexpress.com/acloproxalap.html
https://www.benchchem.com/product/b10830846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
2-(3-aminoquinolin-2-

IUPAC Name [PharmaCompass]
yl)propan-2-ol

Synonyms ADX-629, Acloproxalap [PharmaCompass]

Molecular Formula C12H14aN20 [PharmaCompass]

Molecular Weight 202.25 g/mol [PharmaCompass]
CC(C)

Canonical SMILES (C1=NC2=CC=CC=C2C=C1N) [PharmaCompass]
O
NOFRQDXKZDAYGB-

InChl Key [PharmaCompass]
UHFFFAOYSA-N

CAS Number 1824609-67-7 [PharmaCompass]

Mechanism of Action: RASP Scavenging

Acloproxalap's therapeutic potential stems from its function as a potent scavenger of Reactive
Aldehyde Species (RASP). RASP, such as malondialdehyde and acetaldehyde, are highly
reactive molecules produced during metabolic processes and inflammatory responses. These
aldehydes contribute to cellular damage and propagate inflammation by activating a wide array
of pro-inflammatory factors, including NF-kB, inflammasomes, and Scavenger Receptor A,
leading to cytokine release.

ADX-629 is designed to trap and neutralize these aldehydes, effectively acting as an upstream
immunological switch that can shift the immune system from a pro-inflammatory to an anti-
inflammatory state. By reducing the overall "aldehyde load,” Acloproxalap mitigates the
downstream inflammatory cascade.
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Therapeutic Intervention
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Caption: Mechanism of RASP-mediated inflammation and Acloproxalap intervention.

Preclinical and Clinical Data

Acloproxalap (ADX-629) has been evaluated in various preclinical models and clinical trials,
demonstrating its potential to mitigate inflammation and disease pathology.
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Preclinical Efficacy in Alcoholic Liver Disease (ALD)

In a mouse model of ALD, ADX-629 treatment resulted in significant reductions in key disease

markers compared to untreated, ethanol-fed mice.

Parameter Measured Outcome P-value
Liver Acetaldehyde (AA) Significant Decrease p <0.05
Liver Malondialdehyde- o

Acetaldehyde (MAA) Significant Decrease p <0.05
Circulating Anti-MAA Antibody Significant Decrease p <0.05
Liver/Serum Triglycerides Significant Decrease p<0.01
Liver Fat Accumulation Significant Decrease p <0.0001
Serum IFN-y and MCP-1 Significant Decrease p<0.01

Clinical Efficacy in Acute Alcohol Challenge

In a Phase 2 crossover trial, ADX-629 demonstrated target engagement and improved signs of

acute alcohol intoxication.

Parameter Measured Outcome P-value
Dermal Flushing Reduced compared to placebo  p =0.0007
_ Increased compared to
Romberg Test Balance Time p=0.02
placebo

Acetaldehyde Levels Lowered compared to placebo p=0.03
Total Cholesterol Statistically lower than placebo  p =0.02
LDL Cholesterol Statistically lower than placebo  p =0.047

Experimental Protocols
Chronic/Binge Mouse Model of Alcoholic Liver Disease
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This study was designed to assess the efficacy of ADX-629 in a model that mimics chronic and
heavy alcohol consumption.

e Model: A chronic/binge mouse model of Alcoholic Liver Disease (ALD) was utilized.

o Dietary Regimen: Mice were fed an alcohol-containing (5%) liquid diet or a control diet for 10
days.

o Treatment Administration: On the final day, mice were treated with ADX-629 via oral gavage
30 minutes prior to receiving a bolus gavage of 31.5% ethanol.

o Experimental Groups: The study included four main groups for comparison:

[¢]

Control diet, no ADX-629

Control diet + ADX-629

[e]

[e]

Ethanol diet, no ADX-629

Ethanol diet + ADX-629

o

o Endpoints: Key endpoints included levels of liver acetaldehyde (AA), liver malondialdehyde-
acetaldehyde (MAA), anti-MAA antibodies, triglycerides, and pro-inflammatory cytokines.

Experimental Workflow: ALD Mouse Model

Endpoint Analysis:
- Liver Aldehydes (AA, MAA)
- Triglycerides
- Cytokines (IFN-y, MCP-1)

Day 10: Oral Gavage
- ADX-629
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End:
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Caption: Experimental workflow for the preclinical ALD mouse model.

Phase 2 Alcohol Challenge Clinical Trial
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This study was designed to evaluate the effect of ADX-629 on the signs of acute alcohol
intoxication in human subjects.

» Study Design: A sequence-randomized, double-masked, placebo-controlled crossover Phase
2 clinical trial. Twenty-three subjects were exposed to both ADX-629 and placebo.

e Treatment Administration: ADX-629 or a matching placebo was administered twice before
exposure to alcohol and once afterward.

» Endpoints: Primary endpoints focused on safety and tolerability. Secondary endpoints
included signs of intoxication (dermal flushing, Romberg test for balance) and levels of the
ethanol metabolite acetaldehyde.

Conclusion

Acloproxalap (ADX-629) is a novel, quinoline-based RASP inhibitor with a well-defined
chemical structure. Its mechanism of action, centered on the scavenging of pro-inflammatory
aldehydes, represents an innovative, upstream approach to modulating the immune system.
Preclinical and Phase 2 clinical data have demonstrated its ability to reduce aldehyde load and
markers of inflammation and cellular damage in conditions such as alcoholic liver disease and
acute alcohol intoxication. These findings support the continued development of Acloproxalap
and other RASP modulators for a range of systemic immune-mediated and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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